molecular formula C18H22N2O3 B5724870 3-(1,3-benzodioxol-5-ylmethyl)-7,7-dimethyl-2,3,4,6,7,8-hexahydro-5(1H)-quinazolinone

3-(1,3-benzodioxol-5-ylmethyl)-7,7-dimethyl-2,3,4,6,7,8-hexahydro-5(1H)-quinazolinone

Cat. No.: B5724870
M. Wt: 314.4 g/mol
InChI Key: VMGPKFZLECKZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7,7-dimethyl-2,3,4,6,7,8-hexahydro-5(1H)-quinazolinone is a quinazolinone derivative characterized by a partially saturated bicyclic core (hexahydroquinazolinone) and a 1,3-benzodioxole substituent attached via a methyl group. Quinazolinones are nitrogen-containing heterocycles known for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7,7-dimethyl-2,4,6,8-tetrahydro-1H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-18(2)6-14-13(15(21)7-18)9-20(10-19-14)8-12-3-4-16-17(5-12)23-11-22-16/h3-5,19H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGPKFZLECKZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CN(CN2)CC3=CC4=C(C=C3)OCO4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1,3-benzodioxol-5-ylmethyl)-7,7-dimethyl-2,3,4,6,7,8-hexahydro-5(1H)-quinazolinone is a complex organic compound belonging to the quinazolinone class. This compound is characterized by its unique structure that includes a benzodioxole moiety which is believed to enhance its biological activities. Quinazolinones are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

  • Molecular Formula : C18H22N2O3
  • Molecular Weight : 314.38 g/mol
  • Structural Features : The compound features a quinazolinone ring fused with a hexahydro group and substituted with a benzodioxole group at one of the nitrogen positions.

Anticancer Activity

Research indicates that quinazolinones exhibit significant anticancer properties. The proposed mechanisms for their anticancer activity include:

  • Inhibition of DNA Repair Enzymes : This leads to increased sensitivity of cancer cells to chemotherapeutic agents.
  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : Overexpression of EGFR is common in many tumors; inhibiting this receptor can hinder tumor growth.
  • Thymidylate Synthase Inhibition : This enzyme is crucial for DNA synthesis; its inhibition can lead to ‘thymineless cell death’ in rapidly dividing cancer cells .

Antimicrobial Activity

Quinazolinone derivatives have shown promising results against various bacterial strains:

  • Studies have indicated that substituents on the phenyl ring significantly influence antibacterial efficacy. Compounds with methoxy and methyl substitutions have demonstrated enhanced activity against both gram-positive and gram-negative bacteria .
  • The presence of hydroxyl groups in ortho or meta positions has been linked to improved antimicrobial effects against bacterial and fungal species .

Study 1: Anticancer Mechanisms

A study conducted by Al-Omary et al. synthesized several quinazolinone derivatives and evaluated their inhibitory effects on EGFR and thymidylate synthase. The results showed that certain derivatives exhibited potent anticancer activity through these pathways .

Study 2: Antimicrobial Efficacy

Khodarahmi et al. investigated a series of novel quinazolinone derivatives for their antibacterial and antifungal properties. The findings revealed that most compounds exhibited mild to high antibacterial effects, especially against gram-negative bacteria .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
6-(1,3-benzodioxol-5-yl)-N-(3-oxolanylmethyl)-4-quinazolinamineContains benzodioxole and oxolane moietiesPotentially enhanced solubility
2-(1H-indol-3-yl)quinazolin-4-(3H)-oneIndole substitution on quinazolineNotable anticancer activity
2-(1-pyrrolidinyl)-1H-quinazolin-4-onePyrrolidine ring additionImproved CNS penetration

This table highlights the diversity within the quinazolinone class while emphasizing the unique features of this compound.

Scientific Research Applications

Biological Activities

Research indicates that this compound may possess a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The benzodioxole moiety is known for its role in enhancing the activity against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The quinazolinone scaffold has been associated with anticancer activity due to its ability to interfere with cell cycle regulation and apoptosis pathways.
  • Neuroprotective Effects : Some derivatives of quinazolinones have demonstrated neuroprotective effects in models of neurodegenerative diseases. The presence of the benzodioxole group may enhance this property by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : Compounds containing similar functional groups have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of related compounds:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of quinazolinone derivatives. It was found that modifications at the benzodioxole position significantly enhanced cytotoxicity against various cancer cell lines .
  • Neuroprotection Research : Research published in Neuroscience Letters reported that certain quinazolinones could protect neuronal cells from oxidative stress-induced damage. This suggests a possible application for neurodegenerative conditions such as Alzheimer's disease .
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of various benzodioxole derivatives against resistant strains of bacteria. The results indicated promising activity for compounds similar to the target compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Quinazolinone Derivatives

Compound Name/Identifier Core Structure Substituents/Modifications Biological Activity (IC₅₀) Key Spectral Data Reference
Target Compound Hexahydroquinazolinone 1,3-Benzodioxol-5-ylmethyl, 7,7-dimethyl Not reported Not available N/A
Compound B Dihydroquinazoline 5-Nitro-2-hydroxybenzylideneamino, nitro Not tested IR: 3365 cm⁻¹ (O-H), 1649 cm⁻¹ (C=O); X-ray crystallography confirmed
Compound 1d Quinazolinone 4-Bromophenyl, ethenyl-sulfonamide Antitumor (MCF-7, HepG2: IC₅₀ = 1.19–3.4 µM) IR: 3335 cm⁻¹ (N-H), 1683 cm⁻¹ (C=O); ¹H-NMR δ=8.14 (quinazolinone H)
2-(1,3-Benzoxazol-2-ylamino)-... Tetrahydroquinazolinone Benzoxazolylamino, 3-pyridinyl Not reported Mol. weight: 387.443 g/mol; ¹H-NMR δ=9.77 (triazole H)
EGB Hexahydroquinazolinone (thioxo) 3-Hydroxyphenyl, thioxo Kinesin inhibition (PDB: 2X7D) SMILES: O=C3C1=C(NC(=S)...; X-ray structure resolved

Structural Differentiation

  • Substituent Diversity: The target compound features a 1,3-benzodioxole group, which is absent in analogs like Compound B (nitro-hydroxybenzylidene) and Compound 1d (bromophenyl-sulfonamide) . Benzodioxole may confer improved membrane permeability compared to polar nitro or sulfonamide groups. EGB includes a thioxo group (C=S) instead of a carbonyl (C=O), altering electronic properties and binding affinity.
  • Synthetic Routes: Compound B was synthesized via Schiff base formation between 2-aminobenzoyhydrazide and 2-hydroxy-5-nitrobenzaldehyde (96% yield) . Compound 1d involved condensation of a bromophenyl-quinazolinone with a sulfonamide precursor (41.2% yield) .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 3-(1,3-benzodioxol-5-ylmethyl)-7,7-dimethylquinazolinone derivatives?

  • Answer : Synthesis typically involves multi-step reactions, such as alkylation of the benzodioxole moiety followed by cyclization to form the quinazolinone core. Evidence from structurally analogous compounds (e.g., benzoxadiazole derivatives) highlights the importance of optimizing reaction conditions (e.g., solvent polarity, catalyst selection) to improve yields . For example, microwave-assisted synthesis or phase-transfer catalysis may reduce side reactions. Characterization via FT-IR (to confirm carbonyl stretches at ~1693 cm⁻¹) and NMR (e.g., δ 5.93 ppm for OCH₂O in benzodioxole) is critical for structural validation .

Q. How can researchers address inconsistencies in spectroscopic data during compound characterization?

  • Answer : Contradictions in NMR or mass spectrometry data often arise from impurities or tautomeric equilibria. Methodological solutions include:

  • Purifying intermediates via column chromatography (e.g., silica gel with gradient elution).
  • Using deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers for consistent NMR readings .
  • Cross-validating with high-resolution mass spectrometry (HRMS) or X-ray crystallography for ambiguous cases .

Q. What experimental designs are recommended for stability studies of this compound under varying storage conditions?

  • Answer : Stability should be assessed using accelerated degradation studies (e.g., ICH Q1A guidelines):

  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–3 months.
  • Monitor degradation via HPLC-UV at 254 nm, comparing peak area reductions .
  • For pH stability, use buffered solutions (pH 1–10) and track hydrolytic byproducts .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the biological target interactions of this quinazolinone derivative?

  • Answer : Computational workflows include:

  • Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or γ-aminobutyric acid (GABA) receptors based on structural analogs .
  • Docking : Use AutoDock Vina to predict binding poses, focusing on hydrogen bonds with the quinazolinone carbonyl and hydrophobic interactions with the benzodioxole methyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and calculate binding free energies via MM/GBSA .

Q. What strategies mitigate variability in biological activity data across in vivo models?

  • Answer : Variability often stems from metabolic differences or off-target effects. Solutions include:

  • Dose-response standardization : Use OECD Guideline 420 (acute oral toxicity) to establish LD₅₀ and therapeutic windows .
  • Positive controls : Compare results to known anticonvulsants (e.g., valproate) or antimicrobials (e.g., fluconazole) for activity benchmarking .
  • Cohort stratification : Randomize animal models by weight, age, and genetic background using split-plot designs to isolate compound-specific effects .

Q. How can environmental fate studies predict the ecological risks of this compound?

  • Answer : Follow methodologies from Project INCHEMBIOL :

  • Biodegradation : Use OECD 301B (ready biodegradability test) with activated sludge to measure half-life (t₁/₂).
  • Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask experiments.
  • Trophic transfer : Expose Daphnia magna or zebrafish embryos to sublethal doses and quantify bioaccumulation factors (BCF).

Q. What in silico approaches resolve contradictions between in vitro and in vivo efficacy data?

  • Answer : Discrepancies may arise from poor bioavailability. Advanced methods include:

  • ADMET prediction : Use SwissADME to assess permeability (e.g., Caco-2 cell models) and cytochrome P450 interactions .
  • Pharmacophore modeling : Identify structural motifs (e.g., benzodioxole’s methylene group) critical for target engagement .
  • QSAR modeling : Corrogate in vitro IC₅₀ values with physicochemical descriptors (e.g., polar surface area) to refine activity predictions .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent toxicity data?

  • Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring p < 0.05 significance. For high-throughput datasets, employ principal component analysis (PCA) to identify outlier responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.